molecular formula C10H10N2O3 B12893215 4-Ethoxybenzo[d]oxazole-2-carboxamide

4-Ethoxybenzo[d]oxazole-2-carboxamide

Cat. No.: B12893215
M. Wt: 206.20 g/mol
InChI Key: XYWVKCBKBAGCKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzo[d]oxazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-ethoxybenzoic acid with appropriate amine derivatives under mild reaction conditions . Another approach includes the use of ortho-aminophenol and heptafluoro-2-iodopropane as starting materials, followed by electrophilic substitution, cyclization, reduction, and amide formation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of catalytic amounts of copper iodide (CuI) and ultrasound techniques has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxazole ring and carboxamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethoxybenzo[d]oxazole-2-carboxamide include other oxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and the exploration of new derivatives with potential therapeutic applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-ethoxy-1,3-benzoxazole-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-2-14-6-4-3-5-7-8(6)12-10(15-7)9(11)13/h3-5H,2H2,1H3,(H2,11,13)

InChI Key

XYWVKCBKBAGCKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)C(=O)N

Origin of Product

United States

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